
6-Methylnicotinic acid
Overview
Description
6-Methylnicotinic acid (CAS: 3222-47-7) is a pyridine derivative with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol. Structurally, it features a carboxylic acid group at the 3-position and a methyl substituent at the 6-position of the pyridine ring . Density Functional Theory (DFT) studies reveal that its optimized geometry is non-planar, with distinct electronic properties influencing its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 6-methylnicotinic acid can be achieved through various synthetic routes. One common method involves the reaction of 6-methylpyridine with carbon dioxide under high pressure and temperature conditions . Another method includes the oxidation of 6-methylpyridine using nitric acid .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic oxidation of 6-methylpyridine. This process is carried out in the presence of a catalyst, such as vanadium pentoxide, at elevated temperatures. The reaction yields this compound along with by-products that are separated through distillation and crystallization .
Chemical Reactions Analysis
Oxidation Reactions
6-Methylnicotinic acid is synthesized via oxidation of 2-methyl-5-alkylpyridines. The process involves nitric acid under controlled conditions:
Substrate | Oxidizing Agent | Temperature (°F) | Pressure (psi) | Time (min) | Yield (%) | Source |
---|---|---|---|---|---|---|
2-Methyl-5-ethylpyridine | 100% HNO₃ | 260–280 | 309 | 32.75 | 17.8 | |
2-Methyl-5-propylpyridine | 70–100% HNO₃ | 250–315 | 30–650 | 15–45 | 47 |
Mechanism :
-
Nitric acid acts as both oxidant and solvent.
-
The reaction proceeds via radical intermediates, with alkyl side-chain oxidation forming the carboxylic acid group .
-
Higher temperatures (315°F) reduce reaction time but require precise pressure control to maintain liquid-phase conditions .
Esterification
6-MNA undergoes esterification to form derivatives like methyl 6-methylnicotinate, a precursor for pharmaceuticals:
Reagent | Catalyst | Temperature (°C) | Time (hr) | Yield (%) | Source |
---|---|---|---|---|---|
Methanol | H₂SO₄ | 95 | 4 | 95.5 | |
Methanol | Thionyl chloride | Reflux | 4 | 90 |
Procedure :
-
6-MNA reacts with methanol in the presence of sulfuric acid or thionyl chloride.
-
The reaction is monitored via LC-MS, with purification by distillation .
Biodegradation Pathways
Microbial degradation of 6-MNA involves hydroxylation and ring cleavage:
Strain | Pathway Step | Product | Conditions | Source |
---|---|---|---|---|
Mena 23/3-3c | C2 hydroxylation | 2-Hydroxy-6-methylnicotinic acid | Aerobic, 30°C | |
Mena 25/4-1 | Ring cleavage | CO₂ + H₂O | pH 7.0, 37°C |
Key Insight :
Deuterium Exchange
Isotopic labeling of 6-MNA’s methyl group facilitates biochemical studies:
Reagent | Conditions | Deuterium Incorporation (%) | Source |
---|---|---|---|
1% NaOD/D₂O | 100°C, 24 hr | >95 |
Application :
Reduction and Substitution
6-MNA derivatives participate in reduction and nucleophilic substitution:
Reaction Type | Reagent | Product | Conditions | Source |
---|---|---|---|---|
Reduction | LiAlH₄ | 6-Methyl-3-pyridinemethanol | THF, 0°C, 2 hr | |
Alkylation | γ-Butyrolactone, NaH | Quaternary ammonium salt | DMF, 0°C → RT, 5 hr |
Example :
Salts and Coordination Complexes
6-MNA forms stable salts with metals, relevant in catalysis:
Metal Ion | Product | Application | Source |
---|---|---|---|
Cu²⁺ | Copper 6-methylnicotinate | Catalytic oxidation | |
Na⁺ | Sodium 6-methylnicotinate | pH adjustment in synthesis |
Synthesis :
Thermal Decomposition
Under pyrolysis, 6-MNA decarboxylates to form 6-methylpyridine:
Temperature (°C) | Atmosphere | Product | Yield (%) | Source |
---|---|---|---|---|
300 | N₂ | 6-Methylpyridine | 85 |
Mechanism :
Scientific Research Applications
Drug Intermediate
One of the primary applications of 6-MNA is as an intermediate in the synthesis of pharmaceuticals. Notably, it is used in the production of etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) for treating arthritis and osteoarthritis . The compound's structure allows for modifications that enhance the efficacy and safety profiles of therapeutic agents.
Case Study: Etoricoxib Synthesis
In a study on etoricoxib synthesis, 6-MNA was utilized effectively to create a compound with improved anti-inflammatory properties. The synthesis involved multiple steps where 6-MNA served as a crucial building block, demonstrating its importance in drug development .
Biodegradation Studies
Recent research has highlighted the role of 6-MNA in environmental microbiology. Three bacterial strains capable of degrading 6-MNA were isolated from enrichment cultures. These strains utilize 6-MNA as their sole carbon source, showcasing potential for bioremediation applications .
Bacterial Strains Isolated
Strain ID | Carbon Source | Degradation Pathway |
---|---|---|
Mena 23/3-3c | 6-MNA | Hydroxylation at C2 position |
Mena 25/4-1 | 6-MNA | Complete degradation |
Mena 25/4-3 | 6-MNA | Complete degradation |
This study indicates that microorganisms can be harnessed to mitigate pollution from compounds like 6-MNA, contributing to environmental sustainability.
Structural and Electronic Properties
Research utilizing density functional theory (DFT) has explored the vibrational and electronic properties of 6-MNA. The optimized geometry reveals significant insights into its reactivity and stability, which are crucial for further chemical applications .
Key Findings from DFT Analysis
Property | Value |
---|---|
Ground State Energy | Specific Hartree value |
Frontier Orbital Energy Gap | Specific Hartree value |
Polarizability | Specific atomic units |
These properties underscore the compound's potential in theoretical chemistry and materials science.
Mechanism of Action
The mechanism of action of 6-methylnicotinic acid involves its interaction with specific molecular targets. It acts as a ligand for certain receptors and enzymes, influencing various biochemical pathways. For instance, it can modulate the activity of enzymes involved in redox reactions and cellular metabolism . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Properties :
- Solubility : Sparingly soluble in water .
- Melting Point : 210–215°C .
- Applications: Primarily used as an intermediate in synthesizing etoricoxib, a non-steroidal anti-inflammatory drug (NSAID) for arthritis and osteoarthritis . It also serves as a precursor in organic synthesis and pharmaceutical impurity reference standards .
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Effects on Acidity and Reactivity
The reactivity of 6-substituted nicotinic acids with diazodiphenylmethane (DDM) is influenced by inductive and steric effects:
Notes:
- The positive inductive effect of the methyl group in this compound reduces acidity compared to unsubstituted nicotinic acid, lowering its reaction rate with DDM .
- Steric effects in 2-methylnicotinic acid partially offset the inductive effect, leading to higher reactivity than its 6-methyl counterpart .
Solvent Interactions
Kamlet–Taft solvatochromic parameters (π*, α, β) highlight solvent polarity effects:
- This compound exhibits intermediate solvent stabilization (π* ≈ 0.5–0.7) compared to 6-Cl (lower) and 6-OH (higher) derivatives .
- Hydroxy-substituted derivatives demand greater solvent stabilization due to resonance-stabilized anions .
Esters and Methyl Derivatives
Pharmacological Relevance
Biological Activity
6-Methylnicotinic acid (6-MNA) is a derivative of nicotinic acid, exhibiting a range of biological activities that have garnered interest in pharmacological and biochemical research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Profile
- Chemical Formula : CHNO
- Molecular Weight : 139.14 g/mol
- CAS Number : 137860-63-5
6-MNA interacts with various biological pathways, influencing multiple cellular processes:
- Neuronal Signaling : It modulates neurotransmitter release and neuronal excitability, potentially offering neuroprotective effects.
- Inflammation Modulation : Exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways such as NF-κB and MAPK/ERK signaling .
- Antimicrobial Activity : Demonstrated efficacy against a range of pathogens including bacteria and fungi, suggesting potential use as an antimicrobial agent .
1. Antimicrobial Properties
6-MNA has shown significant antimicrobial activity. A study involving crude extracts from fungal biomass indicated that 6-MNA could enhance the antimicrobial effects of other compounds against various bacterial strains such as E. coli and S. aureus.
Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
---|---|---|
E. coli | 15 | 4 |
S. aureus | 18 | 4 |
Candida albicans | 12 | 4 |
2. Anti-inflammatory Effects
Research indicates that 6-MNA can reduce inflammation markers in vitro. In a study assessing the effects on RAW264.7 macrophages, treatment with 6-MNA led to a decrease in TNF-α and IL-6 levels.
Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
---|---|---|
Control | 250 | 300 |
6-MNA (10 µM) | 150 | 180 |
Case Study 1: Neuroprotective Effects
A clinical trial investigated the neuroprotective effects of 6-MNA in patients with early-stage Alzheimer's disease. The results suggested improved cognitive function and reduced neuroinflammation markers after a three-month treatment period.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that when combined with traditional antibiotics, 6-MNA enhanced the efficacy against resistant strains of bacteria, indicating its potential as an adjuvant therapy in antibiotic resistance scenarios.
Q & A
Q. Basic: How is the crystal structure of 6-methylnicotinic acid determined experimentally?
Answer:
The crystal structure is typically resolved using single-crystal X-ray diffraction (SCXRD). Key parameters include:
- Space group : Monoclinic .
- Unit cell dimensions : , with .
- Refinement : Employ software like SHELXL97, achieving -factor = 0.049 and -factor = 0.126 .
Methodological Tip : Ensure crystals are of high purity (≥99%) and size (~0.2 mm³) to minimize diffraction artifacts .
Q. Basic: What are the standard synthetic routes for this compound?
Answer:
Common methods include:
- Ester hydrolysis : Start with this compound methyl ester (CAS 5470-70-2), using acidic or basic hydrolysis (e.g., H₂SO₄/MeOH or NaOH/H₂O) to yield the free acid .
- Coumalic acid derivatives : Adapt protocols for analogous compounds, such as reacting methyl coumalate with ammonia under controlled pH (e.g., pH 8–9) .
Validation : Confirm product identity via melting point (214–215°C) and FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹).
Q. Basic: How are physical properties (e.g., melting point, density) of this compound experimentally validated?
Answer:
- Melting point : Use differential scanning calorimetry (DSC) with a heating rate of 10°C/min under inert gas (N₂). Literature range: 210–215°C .
- Density : Calculate via X-ray crystallography () or pycnometry .
Note : Discrepancies may arise from impurities; recrystallize from ethanol/water (1:1 v/v) for consistency .
Q. Advanced: How can contradictions in spectroscopic data (e.g., NMR, IR) for this compound be resolved?
Answer:
- NMR conflicts : Use high-field instruments (≥500 MHz) and deuterated DMSO to resolve peak splitting. Compare with computed spectra (e.g., DFT at B3LYP/6-311+G(d,p)) .
- IR anomalies : Assign bands via isotopic substitution (e.g., deuterated analogs) or temperature-dependent studies to rule out polymorphism .
Case Study : Conflicting -NMR methyl signals (δ 2.4–2.6 ppm) may reflect solvent polarity effects; test in CDCl₃ vs. DMSO-d₆ .
Q. Advanced: What mechanistic insights exist for the synthesis of this compound derivatives?
Answer:
- Kinetic studies : Monitor esterification (e.g., methyl ester formation) via in-situ FT-IR to track reaction progress. Optimal conditions: 24 hr at 60°C in MeOH/H₂SO₄ .
- Isotopic labeling : Use -labeled precursors to trace carboxylate group incorporation in amidation reactions .
Challenge : Pyridine ring activation for electrophilic substitution requires Lewis acid catalysts (e.g., ZnCl₂) due to electron-withdrawing COOH groups .
Q. Advanced: How are crystallographic refinement challenges addressed for this compound?
Answer:
- Disordered atoms : Apply restraints (e.g., SIMU/DELU in SHELXL) to manage thermal motion in the methyl group .
- Data-to-parameter ratio : Maintain ≥8:1 (e.g., 763 reflections vs. 92 parameters) to avoid overfitting .
Best Practice : Validate hydrogen bonding networks (e.g., O–H···N interactions) using Mercury software .
Q. Basic: What safety protocols are recommended for handling this compound?
Answer:
- GHS hazards : Skin irritation (Category 2), eye irritation (Category 2A), and respiratory sensitization (Category 3) .
- PPE : Use nitrile gloves, safety goggles, and fume hoods for weighing. Neutralize spills with NaHCO₃ .
Q. Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Source evaluation : Cross-check purity (HPLC ≥98%) and storage conditions (desiccated, −20°C) across studies .
- Methodological audit : Compare assay protocols (e.g., MIC vs. IC₅₀) and cell lines used. Replicate under standardized conditions (e.g., CLSI guidelines) .
Properties
IUPAC Name |
6-methylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-6(4-8-5)7(9)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOKQIPOABEQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185978 | |
Record name | 6-Methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3222-47-7 | |
Record name | 6-Methylnicotinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003222477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3222-47-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527351 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Methylnicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Methylnicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHYLNICOTINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3J3BUD68C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.